4-Iodo-2-methoxybenzoyl chloride
Description
4-Iodo-2-methoxybenzoyl chloride (C₈H₆ClIO₂) is a benzoyl chloride derivative featuring a methoxy group (-OCH₃) at the ortho (2nd) position and an iodine atom at the para (4th) position on the aromatic ring. As a member of the acyl chloride family, it is highly reactive, serving as a key intermediate in organic synthesis for introducing the 4-iodo-2-methoxybenzoyl moiety into target molecules. The methoxy group, an electron-donating substituent, modulates the electronic environment of the aromatic ring, influencing reactivity toward electrophilic or nucleophilic agents.
Properties
Molecular Formula |
C8H6ClIO2 |
|---|---|
Molecular Weight |
296.49 g/mol |
IUPAC Name |
4-iodo-2-methoxybenzoyl chloride |
InChI |
InChI=1S/C8H6ClIO2/c1-12-7-4-5(10)2-3-6(7)8(9)11/h2-4H,1H3 |
InChI Key |
RLCVKFOMAPMGNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)I)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Table: Key Properties of Selected Compounds
Key Observations:
Substituent Effects :
- Electron-Donating vs. Electron-Withdrawing Groups :
- The methoxy group in 4-iodo-2-methoxybenzoyl chloride donates electrons via resonance, activating the aromatic ring toward electrophilic substitution. In contrast, the nitro group in 2-iodo-4-nitrobenzoyl chloride is strongly electron-withdrawing, deactivating the ring and directing reactions to meta positions .
- Halogen Influence :
- The iodine atom in the target compound increases molar mass and may enhance stability in radical reactions or facilitate crystallinity via halogen bonding.
Physical Properties :
- 2-Methylbenzoyl chloride, with a simple methyl substituent, has a lower molar mass (154.59 g/mol) and a boiling point of 213°C, typical for volatile benzoyl chlorides .
- 4-Methoxyphenacyl chloride, a phenacyl chloride derivative, exhibits a solid-state structure (mp 98–100°C) due to its crystalline phenacyl group, contrasting with liquid benzoyl chlorides like 2-methylbenzoyl chloride .
Reactivity and Applications :
- Acylation Efficiency :
- 4-Iodo-2-methoxybenzoyl chloride’s reactivity is likely intermediate between electron-rich (e.g., 2-methylbenzoyl chloride) and electron-deficient (e.g., 2-iodo-4-nitrobenzoyl chloride) analogs.
- Functional Group Compatibility :
- The nitro group in 2-iodo-4-nitrobenzoyl chloride may limit compatibility with reducing conditions, whereas the methoxy group in the target compound is stable under basic or nucleophilic conditions .
Research Findings and Implications
- Synthetic Utility :
- 4-Iodo-2-methoxybenzoyl chloride’s iodine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxy group can be demethylated for further functionalization.
- Comparative Stability :
- The absence of strong electron-withdrawing groups (e.g., nitro) may render the target compound less reactive toward hydrolysis than 2-iodo-4-nitrobenzoyl chloride, enhancing shelf stability .
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